REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH2:11][CH2:12][CH2:13][O:14][CH3:15])[CH:6]=[CH:5][N:4]=1.[N:16]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[NH:18][C:17]=1[SH:25].[OH-].[Na+]>C(O)C>[CH3:15][O:14][CH2:13][CH2:12][CH2:11][O:10][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([CH2:2][S:25][C:17]2[NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[N:16]=2)[C:8]=1[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
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ClCC1=NC=CC(=C1C)OCCCOC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1=C(NC2=C1C=CC=C2)S
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CONCENTRATION
|
Details
|
vacuum concentration
|
Type
|
ADDITION
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Details
|
toluene (300 ml) and water (168 ml) were then added
|
Type
|
CUSTOM
|
Details
|
leaving
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated off
|
Type
|
WASH
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Details
|
The organic layer was washed with a 10% sodium hydroxide aqueous solution (50 ml)
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Type
|
CONCENTRATION
|
Details
|
twice with water (50 ml), and then vacuum concentration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCCOC1=C(C(=NC=C1)CSC1=NC2=C(N1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.8 g | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |